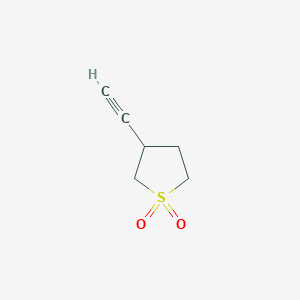

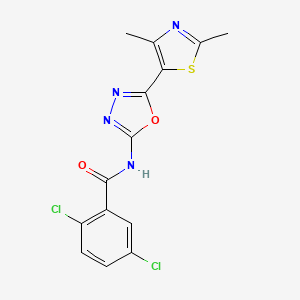

3-乙炔硫醇 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thietane 1,1-dioxides, which are related to 3-Ethynylthiolane 1,1-dioxide, can be synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 5-aryloxy- and 5-arenesulfonyl-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles were synthesized via oxidation by H2O2 of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings .科学研究应用

二氧化碳电化学还原

含乙炔的化合物在二氧化碳的电化学还原中发挥着重要作用。Schouten 等人 (2011) 的一项研究提出了一个新颖的机制,该机制解释了在铜电极上该过程对 C1 和 C2 物种的选择性。该研究重点介绍了断裂 C-O 键的潜在途径,导致甲烷形成和 C2 途径对乙烯的选择性。该机制对于理解和改进 CO2 向有用烃类的电化学转化至关重要,强调了此类过程的环境和工业意义 (Schouten, Kwon, Ham, Qin, & Koper, 2011)。

点击化学和材料科学

乙炔基团在材料科学领域至关重要,特别是在聚合材料的合成中。Paoprasert 等人 (2010) 使用点击化学展示了在二氧化硅上接枝聚(3-己基噻吩)的刷子,该方法涉及乙炔端聚合物和叠氮化物基团之间的反应。该技术促进了半导体聚合物刷的创建,该刷在有机电子器件中具有潜在应用,展示了乙炔基团在推进材料技术方面的适应性和实用性 (Paoprasert, Spalenka, Peterson, Ruther, Hamers, Evans, & Gopalan, 2010)。

二氧化碳传感

开发用于检测二氧化碳的高效传感器对于环境监测和控制至关重要。Daud、Wahid 和 Khairul (2019) 探索了将乙炔化硫脲衍生物用作电阻式 CO2 气体传感器中的传感层。这些传感器在室温下运行,对 CO2 表现出显着的响应,这突出了乙炔化化合物在为环境和工业应用创建灵敏可靠的气体传感器方面的潜力 (Daud, Wahid, & Khairul, 2019)。

催化和化学合成

乙炔基团也被认为是催化过程和合成化学中的关键组成部分。Frei 等人 (2014) 讨论了使用乙炔苯二碘杂酮 (EBX) 超价碘试剂对硫醇进行化学选择性炔基化。该研究重点介绍了一个低能垒协同机制,能够合成硫代炔烃。此类反应是生产生物活性化合物和材料的基础,证明了乙炔基团在促进各种化学转化中的关键作用 (Frei, Wodrich, Hari, Borin, Chauvier, & Waser, 2014)。

作用机制

Target of Action

It’s known that this compound is used in the context of perovskite solar cells

Mode of Action

The mode of action of 3-Ethynylthiolane 1,1-dioxide involves its interaction with other compounds in a chemical reaction. For instance, the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates gives, according to the base involved, cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or the hitherto undescribed cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of perovskite solar cells

Pharmacokinetics

One study suggests that a 3-substituted thietane-1,1-dioxide displayed low toxicity risks and satisfactory pharmacokinetic characteristics .

Result of Action

The result of the action of 3-Ethynylthiolane 1,1-dioxide is observed in the context of perovskite solar cells. The introduction of this compound into the perovskite precursor solution leads to perovskite thin films with large grains and reduced defects. This, in turn, reduces non-radiative recombination, lowers the energy loss of hole extraction, and improves electron extraction. All these effects contribute to enhancing the efficiency and stability of the devices treated with this compound .

Action Environment

The action, efficacy, and stability of 3-Ethynylthiolane 1,1-dioxide can be influenced by various environmental factors. For instance, the reaction conditions, such as the type of base involved, can affect the outcome of the reaction involving this compound

属性

IUPAC Name |

3-ethynylthiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h1,6H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJGDJPQFFTFKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

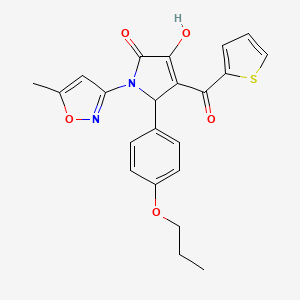

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)

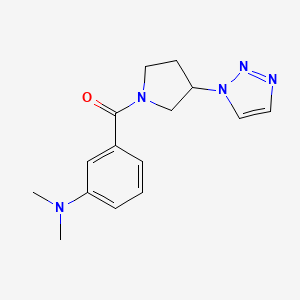

![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)

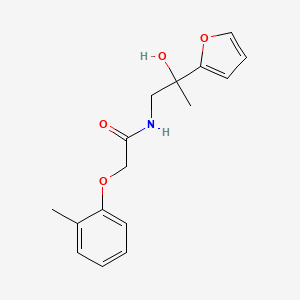

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)

![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2970952.png)

![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)